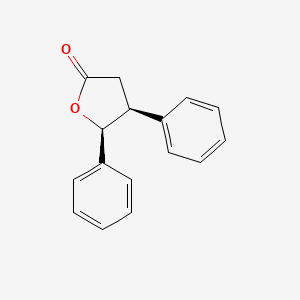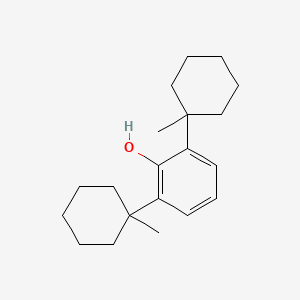
2,6-Bis(1-methylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(1-methylcyclohexyl)phenol is an organic compound characterized by the presence of a phenol group substituted with two 1-methylcyclohexyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(1-methylcyclohexyl)phenol typically involves the alkylation of phenol with 1-methylcyclohexene. This reaction is catalyzed by acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often include elevated temperatures and controlled addition of reactants to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Bis(1-methylcyclohexyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,6-Bis(1-methylcyclohexyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(1-methylcyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
2,6-Diisopropylphenol (Propofol): Known for its use as an anesthetic agent.
2,6-Dimethylphenol: Used in the production of resins and as a chemical intermediate.
Uniqueness: 2,6-Bis(1-methylcyclohexyl)phenol is unique due to its bulky substituents, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenolic compounds and contributes to its specific applications and properties.
Propiedades
Número CAS |
65109-03-7 |
|---|---|
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2,6-bis(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C20H30O/c1-19(12-5-3-6-13-19)16-10-9-11-17(18(16)21)20(2)14-7-4-8-15-20/h9-11,21H,3-8,12-15H2,1-2H3 |
Clave InChI |
TZIIYDCXZGOIIL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1)C2=C(C(=CC=C2)C3(CCCCC3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


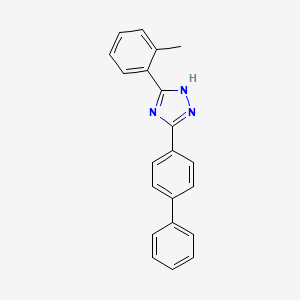
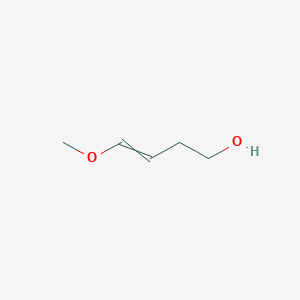

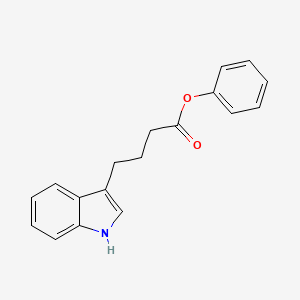
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
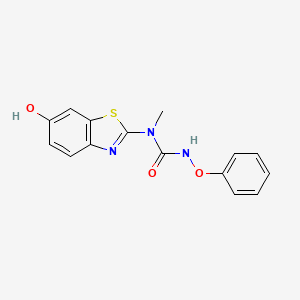
![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)
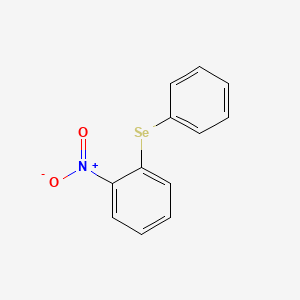
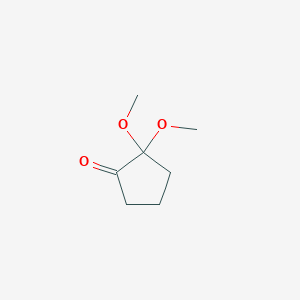
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)


![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
